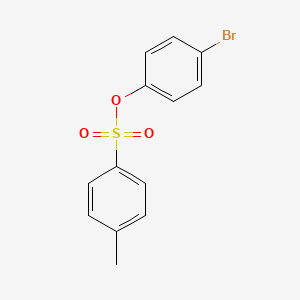

(4-Bromophenyl) 4-methylbenzenesulfonate

Description

Historical Context and Evolution of Aryl Sulfonates as Synthons

Aryl sulfonates have a rich history in organic chemistry, initially recognized for their stability and utility as protecting groups for phenols. The sulfonate group's resistance to a wide range of reaction conditions made it an ideal choice for masking the reactivity of hydroxyl functionalities on an aromatic ring. researchgate.net Over time, the role of aryl sulfonates evolved significantly. Synthetic chemists began to recognize their potential as "synthons," or synthetic building blocks, capable of participating in carbon-carbon and carbon-heteroatom bond-forming reactions.

A pivotal development in the evolution of aryl sulfonates as synthons was the discovery that the C-O bond of the sulfonate could be activated by transition metal catalysts. researchgate.net This breakthrough positioned aryl sulfonates as effective alternatives to aryl halides in cross-coupling reactions. researchgate.net The ability to use aryl sulfonates, which can be readily prepared from ubiquitous phenols, expanded the toolbox of organic chemists and provided a new avenue for the construction of complex molecular architectures. This shift from a passive protecting group to an active participant in bond formation marked a significant milestone in the application of aryl sulfonates in organic synthesis.

Significance of (4-Bromophenyl) 4-methylbenzenesulfonate (B104242) in Modern Organic Chemistry

The significance of (4-Bromophenyl) 4-methylbenzenesulfonate in modern organic chemistry lies in its capacity to serve as a dual-functionalized synthon. The presence of both a bromo substituent and a tosylate group on the same aromatic ring allows for sequential and site-selective cross-coupling reactions. This characteristic is particularly valuable in the synthesis of complex biaryl and polyaryl compounds, which are common motifs in pharmaceuticals, agrochemicals, and materials science. jocpr.com

The differential reactivity of the carbon-bromine (C-Br) and the carbon-oxygen (C-O) bonds under various catalytic conditions is the cornerstone of this compound's utility. Typically, the C-Br bond is more readily activated by palladium catalysts than the C-O bond of the tosylate. This allows for a selective reaction at the brominated position, leaving the tosylate group intact for a subsequent transformation. This orthogonal reactivity provides chemists with a powerful tool for the controlled and stepwise assembly of intricate molecular frameworks.

Furthermore, the tosylate group itself is an excellent leaving group, facilitating nucleophilic substitution reactions. This adds another layer of synthetic versatility to this compound. Its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, has been a key area of investigation, enabling the formation of new carbon-carbon bonds with a wide range of boronic acids. jocpr.commdpi.com

Scope and Research Focus on the Chemical Compound

Current research on this compound is primarily concentrated on expanding its applications in transition metal-catalyzed cross-coupling reactions. Key areas of investigation include:

Optimization of Catalytic Systems: Researchers are continuously exploring new and more efficient palladium catalyst systems, including those with N-heterocyclic carbene (NHC) ligands, to improve reaction yields, broaden the substrate scope, and perform reactions under milder conditions. researchgate.net

Sequential Cross-Coupling Strategies: A major focus is the development of one-pot or sequential cross-coupling protocols that exploit the differential reactivity of the C-Br and C-O bonds. This allows for the efficient synthesis of unsymmetrical biaryl compounds.

Synthesis of Biologically Active Molecules: The compound serves as a key intermediate in the synthesis of molecules with potential pharmaceutical applications. The biaryl structures constructed using this synthon are prevalent in many drug candidates. jocpr.com

Exploration of Other Coupling Reactions: Beyond the Suzuki-Miyaura reaction, research is underway to utilize this compound in other palladium-catalyzed reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination reactions. jocpr.com

The following table provides key chemical data for this compound:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 6324-15-8 |

| Molecular Formula | C13H11BrO3S |

| Molecular Weight | 327.199 g/mol |

| Boiling Point | 430.6°C at 760 mmHg |

| Flash Point | 214.2°C |

| Density | 1.517 g/cm³ |

Data sourced from LookChem lookchem.com

The following interactive table details some of the research findings related to the application of this compound and related aryl sulfonates in organic synthesis:

| Reaction Type | Catalyst/Reagents | Substrates | Key Findings |

| Suzuki-Miyaura Coupling | Pd(PPh3)4, K3PO4, 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine and various aryl/heteroaryl boronic acids | Good yields were obtained with electron-rich boronic acids. mdpi.com |

| General Cross-Coupling | Palladium catalysts | Aryl sulfonates and arylboronic acids | Aryl sulfonates are a valuable alternative to aryl halides in cross-coupling reactions. researchgate.net |

| α-Arylation of Nitroalkanes | Palladium catalysts | Aryl fluorosulfonates and nitroalkanes | Aryl fluorosulfonates are effective arylating agents for the synthesis of α-arylated nitroalkanes. acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO3S/c1-10-2-8-13(9-3-10)18(15,16)17-12-6-4-11(14)5-7-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDAIEWTMDQCEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283011 | |

| Record name | (4-bromophenyl) 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6324-15-8 | |

| Record name | Phenol, 4-bromo-, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6324-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 29106 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006324158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC29106 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-bromophenyl) 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromophenyl 4 Methylbenzenesulfonate

Alternative Synthetic Routes and Precursor Chemistry

While direct esterification is the most straightforward method, alternative routes to (4-Bromophenyl) 4-methylbenzenesulfonate (B104242) and related aryl sulfonates exist. One conceptual approach involves the selective hydrolysis of a disulfonated precursor. For instance, a related compound, 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate), was synthesized by first creating a disulfonated intermediate, followed by selective hydrolysis of one of the sulfonate groups. mdpi.comresearchgate.net This strategy could be adapted, starting from a dibrominated or dihydroxylated benzene (B151609) derivative, though it would involve a multi-step process.

Another potential alternative involves reactions with different precursors. For example, instead of 4-toluenesulfonyl chloride, one might use 4-toluenesulfonic anhydride in the presence of a catalyst. Furthermore, the synthesis of related aryl sulfones often involves copper-catalyzed reactions, which could potentially be adapted for the synthesis of sulfonate esters. acs.org

Green Chemistry Principles in the Synthesis of Aryl Sulfonates

The principles of green chemistry aim to make chemical processes more environmentally benign. In the context of aryl sulfonate synthesis, several strategies can be applied. One key area is the use of greener solvents. Solvents like γ-valerolactone have been successfully used in the copper-catalyzed synthesis of aryl sulfonamides, offering a more sustainable alternative to traditional volatile organic compounds. nih.gov Acetonitrile, while common, is considered "greener" than solvents like dichloromethane and benzene. scielo.br

Solvent-free reaction conditions, such as those achieved through mechanochemistry (ball milling), represent another important green approach. rsc.org This technique can reduce waste and energy consumption. A mechanochemical, solvent-free approach has been demonstrated for the synthesis of sulfonamides, suggesting its potential applicability to sulfonate esters. rsc.org Furthermore, developing catalytic, atom-economical processes that minimize byproducts is a core tenet of green chemistry that continues to drive research in synthetic organic chemistry. acs.org

Reactivity Profiles and Applications in Complex Organic Transformations Involving 4 Bromophenyl 4 Methylbenzenesulfonate

Role as a Leaving Group in Nucleophilic Substitution Reactions

The tosylate group (-OTs) is a superior leaving group compared to halides or hydroxide (B78521) because its negative charge is stabilized through resonance across the sulfonate group. youtube.com This property facilitates the cleavage of the C-O bond, making the aromatic carbon susceptible to nucleophilic attack. While nucleophilic aromatic substitution (SNAr) reactions typically require activation by strongly electron-withdrawing groups in the ortho or para positions, the excellent leaving group ability of the tosylate can enable substitutions under specific conditions. libretexts.org

Heteroatom-Directed Nucleophilic Substitutions

(4-Bromophenyl) 4-methylbenzenesulfonate (B104242) can react with various heteroatom nucleophiles to form new carbon-heteroatom bonds. These reactions are fundamental in synthesizing a range of substituted aromatic compounds. The general mechanism involves the attack of the nucleophile on the carbon atom bonded to the tosylate group, leading to the displacement of the tosylate anion.

Common nucleophiles include alkoxides, phenoxides, amines, and thiolates, leading to the formation of ethers, amines, and sulfides, respectively. The efficiency of these reactions is influenced by the nature of the nucleophile, solvent, and reaction temperature.

Table 1: Examples of Heteroatom-Directed Nucleophilic Substitution This table presents hypothetical, representative examples based on established principles of nucleophilic aromatic substitution.

| Nucleophile | Product | Bond Formed |

|---|---|---|

| Sodium methoxide (B1231860) (NaOCH₃) | 4-Bromo-1-methoxybenzene | C-O |

| Aniline (C₆H₅NH₂) | (4-Bromophenyl)phenylamine | C-N |

| Sodium thiophenoxide (NaSPh) | (4-Bromophenyl)(phenyl)sulfane | C-S |

Carbon-Carbon Bond Forming Reactions

While less common than metal-catalyzed methods for aryl systems, the tosylate group can be displaced by certain strong carbon nucleophiles to form new carbon-carbon bonds. Reagents such as cyanide salts or stabilized carbanions can participate in these transformations. However, for aryl tosylates, these reactions often require harsh conditions and may have limited scope compared to the more versatile cross-coupling methods discussed later.

Participation in Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of (4-bromophenyl) 4-methylbenzenesulfonate is an ideal handle for a wide array of transition metal-catalyzed cross-coupling reactions. mdpi-res.com These reactions are cornerstones of modern organic synthesis for constructing C-C and C-heteroatom bonds. researchgate.net Palladium-catalyzed reactions are particularly prevalent due to their high efficiency and broad functional group tolerance. mdpi.com

Suzuki–Miyaura Cross-Coupling Reactions of the Aryl Bromide Moiety

The Suzuki–Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org The aryl bromide portion of this compound readily participates in Suzuki reactions, allowing for the synthesis of a wide range of biaryl compounds. mdpi.commdpi.com The tosylate group is generally stable under the typical basic conditions of the Suzuki reaction, enabling selective functionalization of the C-Br bond.

The reaction partners are typically aryl or vinyl boronic acids or their esters. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. researchgate.net

Table 2: Suzuki-Miyaura Cross-Coupling of this compound with Various Boronic Acids This table illustrates the versatility of the Suzuki-Miyaura reaction with representative boronic acids.

| Boronic Acid | Product | Catalyst System (Typical) |

|---|---|---|

| Phenylboronic acid | [1,1'-Biphenyl]-4-yl 4-methylbenzenesulfonate | Pd(PPh₃)₄ / Na₂CO₃ |

| 4-Methoxyphenylboronic acid | 4'-Methoxy-[1,1'-biphenyl]-4-yl 4-methylbenzenesulfonate | Pd(dppf)Cl₂ / K₂CO₃ |

| Thiophene-2-boronic acid | 4-(Thiophen-2-yl)phenyl 4-methylbenzenesulfonate | Pd(PPh₃)₄ / K₃PO₄ |

| Vinylboronic acid pinacol (B44631) ester | 4-Vinylphenyl 4-methylbenzenesulfonate | Pd(OAc)₂ / SPhos / K₃PO₄ |

Other Palladium-Catalyzed Coupling Transformations

Beyond the Suzuki reaction, the aryl bromide can engage in several other important palladium-catalyzed transformations.

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin reagent. It is known for its tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a drawback. researchgate.net

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. This provides a direct method for arylating double bonds.

Sonogashira Coupling: This reaction creates a C-C bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. It is a key method for synthesizing aryl alkynes.

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds. The aryl bromide can be coupled with a primary or secondary amine in the presence of a palladium catalyst and a strong base to yield an arylamine. nih.gov

Cyanation: The bromine atom can be replaced by a cyanide group using reagents like zinc cyanide or potassium cyanide, catalyzed by a palladium complex, to produce 4-(tosyloxy)benzonitrile.

Mechanistic Aspects of Catalytic C-C and C-Heteroatom Bond Formation

The mechanisms of most palladium-catalyzed cross-coupling reactions follow a similar catalytic cycle, which generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemistryjournals.net

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is typically the rate-determining step. researchgate.net The Pd(0) is oxidized to a Pd(II) species. The C-Br bond is significantly more reactive towards oxidative addition than the C-O bond of the aryl tosylate, allowing for selective reaction at the bromide position. nih.gov

Transmetalation: The organopalladium(II) complex then reacts with the coupling partner (e.g., an organoboron compound in the Suzuki reaction or an organotin compound in the Stille reaction). The organic group from the coupling partner is transferred to the palladium center, displacing the halide. This step often requires the presence of a base to facilitate the transfer. researchgate.net

Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C or C-heteroatom bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. chemistryjournals.net

Derivatization and Functionalization Strategies

The strategic derivatization of this compound hinges on the differential reactivity of its two key functional groups: the bromo substituent on the phenyl ring and the sulfonate ester linkage. This allows for a modular approach to the synthesis of more complex molecules.

The carbon-bromine bond in the bromophenyl group is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental to the construction of more elaborate aromatic structures.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the reactivity of the aryl bromide moiety is well-established. This reaction would involve the palladium-catalyzed coupling of the bromophenyl group with an organoboron compound, such as a boronic acid or ester, to form a biaryl structure. The tosylate group would remain intact under typical Suzuki-Miyaura conditions, allowing for subsequent transformations.

Sonogashira Coupling: The Sonogashira coupling provides a reliable route to arylethynyl compounds. A notable application of this compound is in the palladium-catalyzed carbonylative Sonogashira coupling. In one reported synthesis, the reaction of this compound with 1-ethynyl-2-methoxybenzene (B3043173) in the presence of carbon monoxide and a palladium catalyst yielded the corresponding yn-one in 86% yield. This demonstrates the utility of this compound in synthesizing complex molecules with both ketone and alkyne functionalities.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. The bromophenyl moiety of this compound is a suitable electrophile for this transformation. Reaction with a primary or secondary amine in the presence of a palladium catalyst and a suitable base would lead to the corresponding N-arylated product. This reaction is crucial for the synthesis of various nitrogen-containing polyaromatic compounds and heterocycles.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. The bromophenyl group of this compound can participate in Heck reactions to form substituted alkenes. This provides a pathway to extend the carbon framework and introduce new functional groups.

The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution and cross-coupling reactions. This reactivity can be exploited after the initial functionalization of the bromophenyl moiety.

Nucleophilic Aromatic Substitution: The tosylate group can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce a range of functional groups onto the aromatic ring. This reaction typically requires elevated temperatures and may be facilitated by the presence of electron-withdrawing groups on the aromatic ring.

Cross-Coupling Reactions: While less common than the coupling of aryl halides, aryl tosylates can also participate in various palladium- and nickel-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for a second, distinct C-C or C-N bond formation, providing a powerful tool for the synthesis of unsymmetrical biaryls and other complex molecules.

Utilization as an Intermediate in the Synthesis of Complex Organic Molecules

The bifunctional nature of this compound makes it a valuable building block for the synthesis of complex organic molecules, including polyaromatic systems and heterocyclic scaffolds.

Polyaromatic systems are prevalent in materials science and medicinal chemistry. The sequential functionalization of this compound provides a strategic approach to the synthesis of these complex structures. For instance, a Suzuki-Miyaura or Sonogashira coupling at the bromophenyl position, followed by a second cross-coupling reaction at the tosylate position, can lead to the formation of unsymmetrical biaryls and more extended polyaromatic hydrocarbons.

A hypothetical synthetic route could involve the initial Sonogashira coupling of this compound with an alkyne, followed by a Suzuki-Miyaura coupling of the resulting aryl tosylate with a different boronic acid to generate a complex, non-symmetrical polyaromatic system.

Heterocyclic compounds are of immense importance in medicinal chemistry. This compound can serve as a precursor for the synthesis of both fused and spiro-heterocyclic systems.

Fused Heterocycles: The synthesis of fused heterocycles often involves intramolecular cyclization reactions. A derivative of this compound, where a suitable tether containing a reactive group has been installed via one of the cross-coupling reactions mentioned above, can undergo an intramolecular Heck reaction or an intramolecular Buchwald-Hartwig amination to form a fused heterocyclic ring system. For example, if an alkene-containing side chain is introduced at the bromine position, an intramolecular Heck reaction can lead to the formation of a benzofuran (B130515) or a dihydroquinoline derivative, depending on the nature of the tether.

Spiro-Heterocyclic Scaffolds: Spirocycles, which contain a single atom that is part of two rings, are increasingly important in drug discovery. The synthesis of spiro-heterocycles can be achieved through various strategies. For instance, a derivative of this compound could be designed to undergo a palladium-catalyzed intramolecular cyclization to form a spiro-oxindole. While specific examples utilizing this compound are not readily available, the general principle of using aryl halides and sulfonates in such transformations is well-established.

Mechanistic Investigations of Reactions Involving 4 Bromophenyl 4 Methylbenzenesulfonate

Elucidation of Reaction Pathways through Kinetic Studies

Kinetic studies are a cornerstone in the elucidation of reaction mechanisms, providing quantitative data on how reaction rates are influenced by various factors such as reactant concentrations, temperature, and solvent. For reactions involving (4-Bromophenyl) 4-methylbenzenesulfonate (B104242), kinetic data can help distinguish between different possible pathways, most notably the unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution mechanisms.

The rate law for a reaction is determined by monitoring the change in concentration of reactants or products over time. For the nucleophilic substitution of (4-Bromophenyl) 4-methylbenzenesulfonate, if the reaction follows an SN2 pathway, the rate would be expected to be dependent on the concentration of both the substrate and the nucleophile (Rate = k[this compound][Nucleophile]). Conversely, an SN1 mechanism would exhibit a rate that is dependent only on the concentration of the substrate, as the rate-determining step is the unimolecular dissociation of the leaving group (Rate = k[this compound]).

Linear free-energy relationships (LFERs), such as the Hammett equation, are powerful tools for probing the electronic effects of substituents on reaction rates. The Hammett equation is given by log(k/k₀) = σρ, where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which is +0.23 for a para-bromo substituent), and ρ is the reaction constant. The sign and magnitude of ρ provide insight into the charge development at the reaction center in the transition state. For the solvolysis of substituted phenyl tosylates, a negative ρ value would indicate the development of positive charge at the benzylic carbon in the transition state, characteristic of an SN1 mechanism. Conversely, a small positive ρ value might suggest an SN2 mechanism where bond formation with the nucleophile is more advanced than bond breaking with the leaving group in the transition state.

Table 1: Representative Second-Order Rate Constants (k) for the Alkaline Hydrolysis of Substituted Phenyl Tosylates at 75 °C. This table is illustrative and based on data for analogous compounds to demonstrate the principles of kinetic studies.

| Substituent (X) | Solvent | k (dm³ mol⁻¹ s⁻¹) |

| H | Water | 1.5 x 10⁻³ |

| 4-NO₂ | Water | 2.5 x 10⁻² |

| 4-Cl | Water | 4.0 x 10⁻³ |

| 4-Br | Water | 4.2 x 10⁻³ |

| 4-CH₃ | Water | 8.0 x 10⁻⁴ |

| H | 80% aq. DMSO | 5.0 x 10⁻² |

| 4-NO₂ | 80% aq. DMSO | 8.0 x 10⁻¹ |

| 4-Cl | 80% aq. DMSO | 1.2 x 10⁻¹ |

| 4-Br | 80% aq. DMSO | 1.3 x 10⁻¹ |

| 4-CH₃ | 80% aq. DMSO | 2.5 x 10⁻² |

From such data, Hammett plots can be constructed to determine the ρ value, offering a deeper understanding of the electronic demands of the reaction.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. Their direct observation and characterization can provide compelling evidence for a proposed reaction pathway. In the context of reactions involving this compound, the primary intermediates of interest are carbocations (in SN1 reactions) and pentacoordinate species (in SN2 reactions).

In an SN1 reaction, the rate-determining step involves the heterolytic cleavage of the C-O bond, leading to the formation of a carbocation and the tosylate anion. The stability of the potential carbocation is a key factor in determining whether this pathway is favorable. For this compound, the carbocation would be a 4-bromophenyl cation, which is generally unstable. However, in highly ionizing, non-nucleophilic solvents, the formation of such intermediates might be promoted. Direct detection of such short-lived carbocations is challenging but can sometimes be achieved using spectroscopic techniques like NMR at very low temperatures or by trapping experiments. In a trapping experiment, a highly reactive species is added to the reaction mixture to intercept the intermediate and form a stable, characterizable product.

For an SN2 reaction, the mechanism is concerted, meaning bond formation and bond breaking occur simultaneously. Therefore, there is no true intermediate, but rather a high-energy transition state. However, in some related nucleophilic aromatic substitution (SNAr) reactions, a Meisenheimer complex, a resonance-stabilized anionic intermediate, can be formed. While less common for substitutions on a simple benzene (B151609) ring with a good leaving group like tosylate, the possibility of such intermediates should be considered, especially with very strong nucleophiles.

The study of related systems, such as the solvolysis of other arenesulfonyl derivatives, has provided evidence for ion-pair intermediates. researchgate.net In these cases, the initially formed carbocation and the leaving group remain in close proximity as an ion pair, which can then react with the solvent or return to the starting material.

Analysis of Transition State Structures and Energy Profiles

The transition state is the highest energy point along the reaction coordinate and represents a fleeting arrangement of atoms as they transition from reactants to products. The structure and energy of the transition state dictate the reaction rate. While transition states cannot be isolated, their properties can be inferred from kinetic data and, more directly, modeled using computational chemistry.

For an SN2 reaction of this compound, the transition state would involve a pentacoordinate carbon atom, with the nucleophile and the leaving group (tosylate) positioned on opposite sides in a trigonal bipyramidal geometry. Computational studies can calculate the geometry and energy of this transition state, providing insights into the bond lengths of the forming and breaking bonds.

In an SN1 reaction, the transition state for the rate-determining step resembles the carbocation intermediate that is about to be formed. The energy of this transition state is highly influenced by factors that stabilize the developing positive charge on the carbon atom and the negative charge on the leaving group.

The energy profile of a reaction provides a visual representation of the energy changes that occur as reactants are converted to products. For a one-step SN2 reaction, the energy profile shows a single energy barrier corresponding to the transition state. For a multi-step SN1 reaction, the profile would show at least two peaks, corresponding to the transition states for the formation of the carbocation and its subsequent reaction with the nucleophile, with a valley in between representing the carbocation intermediate.

Computational studies on related nucleophilic substitutions on benzyl (B1604629) bromides have shown how substituent effects influence the structure of the transition state. researchgate.net Electron-donating groups tend to lead to looser transition states (longer forming and breaking bonds), while electron-withdrawing groups result in tighter transition states. These computational findings can be extrapolated to predict the behavior of this compound.

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromophenyl 4 Methylbenzenesulfonate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For (4-Bromophenyl) 4-methylbenzenesulfonate (B104242), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a comprehensive understanding of its molecular framework.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of (4-Bromophenyl) 4-methylbenzenesulfonate, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), reveals characteristic signals for the aromatic protons and the methyl group. The aromatic region of the spectrum is of particular interest, displaying two distinct sets of signals corresponding to the protons of the 4-bromophenyl and 4-methylbenzenesulfonate moieties.

The protons on the 4-methylbenzenesulfonate (tosyl) group typically appear as two doublets in the downfield region of the spectrum. The protons ortho to the sulfonate group are deshielded and resonate at a lower field compared to the protons meta to this group. Similarly, the protons on the 4-bromophenyl ring also give rise to two doublets. The integration of these signals confirms the number of protons in each chemical environment. The methyl group of the tosyl moiety appears as a sharp singlet in the upfield region of the spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 7.69 | d | 8.0 | Protons ortho to sulfonate group |

| 7.39 | d | 8.6 | Protons ortho to bromine atom |

| 7.32 | d | 8.0 | Protons meta to sulfonate group |

| 6.86 | d | 8.6 | Protons meta to bromine atom |

Note: The assignments are based on typical chemical shifts for such structures and may require 2D NMR for definitive confirmation.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the case of this compound, distinct signals are observed for each unique carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents.

The quaternary carbons, such as those directly attached to the sulfonate group, the bromine atom, and the methyl group, can be identified by their characteristic chemical shifts and often weaker intensities in a standard broadband-decoupled ¹³C NMR spectrum. The aromatic carbons show signals in the typical downfield region for sp²-hybridized carbons. The methyl carbon of the tosyl group appears at a characteristic upfield chemical shift.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 148.63 | Carbon attached to oxygen |

| 145.68 | Carbon attached to sulfur |

| 132.73 | Aromatic CH |

| 132.04 | Aromatic CH |

| 129.89 | Aromatic CH |

| 128.53 | Aromatic CH |

| 124.17 | Aromatic C-Br |

| 120.58 | Quaternary aromatic carbon |

Note: Definitive assignment of each aromatic carbon signal would necessitate 2D NMR experiments.

Two-Dimensional NMR Techniques for Connectivity Assignments

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms. For this compound, several 2D NMR experiments would be instrumental.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the title compound, COSY would show correlations between the ortho and meta protons within each aromatic ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. HSQC would definitively link each aromatic proton signal to its corresponding carbon signal, aiding in the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying the connectivity between the different fragments of the molecule. For instance, correlations would be expected between the protons of the 4-bromophenyl ring and the carbon atom of the sulfonate group, and between the protons of the 4-methylbenzenesulfonate ring and the sulfonate carbon, thus confirming the ester linkage.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the stretching vibrations of the sulfonate group (S=O and S-O). The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear as strong bands in the region of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The S-O stretching vibration is expected in the 900-1000 cm⁻¹ region.

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to several bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the fingerprint region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the aromatic rings and the C-S bond would be expected to show strong signals in the Raman spectrum.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3100-3000 | Aromatic C-H stretch |

| ~1600-1450 | Aromatic C=C stretch |

| ~1400-1350 | Asymmetric S=O stretch |

| ~1200-1150 | Symmetric S=O stretch |

| ~1000-900 | S-O stretch |

| ~850-800 | Aromatic C-H out-of-plane bend |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the accurate mass of a molecule, which in turn allows for the determination of its elemental composition. For this compound (C₁₃H₁₁BrO₃S), the calculated exact mass is 325.9612 g/mol . HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion of this compound is expected to undergo characteristic fragmentation. A likely primary fragmentation pathway involves the cleavage of the S-O bond, leading to the formation of the 4-methylbenzenesulfonyl cation (m/z 155) and the 4-bromophenoxy radical. The 4-methylbenzenesulfonyl cation can further lose SO₂ to give the tolyl cation (m/z 91). Another possible fragmentation is the cleavage of the C-O bond, which would lead to the 4-bromophenoxide anion and the 4-methylbenzenesulfonyl cation.

Table 4: Plausible Mass Spectrometric Fragments of this compound

| m/z | Proposed Fragment |

|---|---|

| 325/327 | [M]⁺ (Molecular ion with bromine isotopes) |

| 172/174 | [BrC₆H₄O]⁺ |

| 155 | [CH₃C₆H₄SO₂]⁺ |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC). However, analysis of closely related aryl sulfonate structures allows for a predictive discussion of its likely solid-state conformation and crystal packing.

The molecular structure of this compound is expected to adopt a non-planar conformation. The dihedral angle between the two aromatic rings will be a key conformational feature, influenced by the steric and electronic effects of the sulfonate linkage. In similar aryl sulfonate esters, the C-S-O-C torsion angle typically results in a gauche orientation of the two aryl rings.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. Based on the crystal structure of the analogous Phenyl 4-methylbenzenesulfonate, the key structural parameters of the tosylate core and the connecting ester linkage can be accurately described.

A standard C-Br bond length for a bromine atom attached to an aromatic ring is approximately 1.90 Å. While this specific bond is absent in the reference structure, it is a well-established value in organobromine compounds.

Table 1: Selected Bond Lengths for Phenyl 4-methylbenzenesulfonate (Analogue) Allows for sorting and filtering based on bond type and length.

| Atom 1 | Atom 2 | Bond Type | Length (Å) |

|---|---|---|---|

| S | O1 | S=O | 1.425 |

| S | O2 | S=O | 1.426 |

| S | O3 | S-O (ester) | 1.627 |

| S | C1 (tosyl) | S-C (aromatic) | 1.765 |

| O3 | C8 (phenyl) | O-C (aromatic) | 1.411 |

Table 2: Selected Bond Angles for Phenyl 4-methylbenzenesulfonate (Analogue) Allows for sorting and filtering based on central atom and angle size.

| Atom 1 | Central Atom | Atom 2 | Angle (°) |

|---|---|---|---|

| O1 | S | O2 | 120.3 |

| O1 | S | O3 | 107.5 |

| O2 | S | O3 | 108.1 |

| O1 | S | C1 | 108.9 |

| O2 | S | C1 | 108.5 |

| O3 | S | C1 | 102.3 |

Key dihedral angles determine the three-dimensional conformation of the molecule. The orientation of the two aromatic rings with respect to the central C-O-S-C bridge is of particular importance.

Table 3: Key Dihedral Angles for Phenyl 4-methylbenzenesulfonate (Analogue) Allows for sorting and filtering based on the atoms defining the angle.

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

|---|---|---|---|---|

| C2 | C1 | S | O3 | -97.4 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

In the solid state, the crystal packing of this compound would be governed by a network of non-covalent interactions. While the molecule lacks classical hydrogen bond donors, the sulfonyl oxygen atoms are effective hydrogen bond acceptors.

C-H···O Interactions: The aromatic and methyl C-H groups act as weak hydrogen bond donors, forming numerous C-H···O interactions with the sulfonyl oxygen atoms of neighboring molecules. These interactions are crucial in directing the supramolecular assembly and stabilizing the crystal lattice.

Halogen Bonding: A significant interaction anticipated for the title compound, which is absent in the phenyl tosylate analogue, is halogen bonding. The bromine atom on the phenoxy ring possesses an electropositive region (a σ-hole) along the C-Br bond axis. This region can engage in an attractive electrostatic interaction with an electron-rich atom, such as a sulfonyl oxygen atom from an adjacent molecule (C-Br···O=S). This type of directional interaction is a powerful tool in crystal engineering and would be expected to play a key role in the solid-state architecture of the title compound.

Table 4: Expected Intermolecular Interactions in Crystalline this compound Allows for filtering based on interaction type and strength.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Strength |

|---|---|---|---|---|

| Weak H-Bond | C-H (Aryl) | O=S | 2.2 - 2.8 (H···O) | Weak |

| Weak H-Bond | C-H (Methyl) | O=S | 2.3 - 2.9 (H···O) | Weak |

| Halogen Bond | C-Br | O=S | 2.8 - 3.4 (Br···O) | Moderate |

Conformational Studies in the Crystalline State

The conformation of this compound in the crystal is primarily defined by the torsion angles around the S-O and O-C ester bonds. The crystallographic data from the phenyl tosylate analogue reveals a specific, low-energy conformation adopted in the solid state.

The molecule adopts a "bent" or "V-shape" conformation. The dihedral angle between the mean planes of the tosyl ring and the phenyl ring is significant, preventing a fully extended, linear arrangement. The specific value of this angle is dictated by the C1-S-O3-C8 torsion angle of -73.6°. This twisted conformation minimizes steric hindrance between the two bulky aryl groups.

Theoretical and Computational Chemistry Studies of 4 Bromophenyl 4 Methylbenzenesulfonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations are employed to determine the optimized molecular geometry of (4-Bromophenyl) 4-methylbenzenesulfonate (B104242), corresponding to the minimum energy conformation of the molecule.

Table 1: Representative Optimized Geometric Parameters for (4-Bromophenyl) 4-methylbenzenesulfonate (Calculated at the B3LYP/6-311++G(d,p) level) (Note: These are representative values based on calculations of similar aryl arenesulfonates.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.910 | C-S-O | 108.5 |

| S=O | 1.435 | O-S-O | 120.0 |

| S-O(ester) | 1.620 | C-O-S | 118.5 |

| S-C(tolyl) | 1.770 | C-C-Br | 119.8 |

| C-O(ester) | 1.405 | C-C-H | 120.0 |

Frontier Molecular Orbital (FMO) Theory and Molecular Electrostatic Potential (MEP) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich 4-bromophenyl ring, while the LUMO is often centered on the 4-methylbenzenesulfonate (tosyl) group, particularly on the sulfur atom and the phenyl ring. This distribution suggests that the molecule is susceptible to nucleophilic attack at the sulfonate group and electrophilic attack on the brominated ring.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. The MEP map highlights regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). In the MEP of this compound, negative potential (typically colored red or yellow) is concentrated around the oxygen atoms of the sulfonate group, making them sites for interaction with electrophiles or cations. Regions of positive potential (blue) are generally found around the hydrogen atoms and, significantly, near the sulfur atom, indicating its electrophilic character.

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters for this compound (Note: These are representative values based on calculations of similar aryl arenesulfonates.)

| Parameter | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap (ΔE) | 6.10 |

| Ionization Potential (I) | 7.25 |

| Electron Affinity (A) | 1.15 |

| Global Hardness (η) | 2.95 |

| Electronegativity (χ) | 4.20 |

Prediction of Chemical Reactivity and Regioselectivity

The insights from FMO and MEP analyses allow for the prediction of chemical reactivity and regioselectivity. The electrophilic nature of the sulfur atom in the sulfonate group makes it a primary target for nucleophilic attack. This is a characteristic reaction of sulfonate esters, often leading to the cleavage of the S-O ester bond. The 4-bromophenoxide ion is a good leaving group, facilitating such reactions.

The regioselectivity of electrophilic aromatic substitution on the two phenyl rings can also be predicted. The 4-bromophenyl ring, activated by the ether oxygen but deactivated by the bromine atom, and the tolyl ring, activated by the methyl group but deactivated by the sulfonyl group, will exhibit different reactivities towards electrophiles. FMO theory and calculated atomic charges can help pinpoint the most likely sites for substitution. For instance, electrophilic attack is generally directed to the ortho and para positions relative to activating groups.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide detailed information on static molecules, Molecular Dynamics (MD) simulations offer a way to study their behavior over time. MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility and the influence of the solvent environment.

An MD simulation of this compound in a solvent like water or an organic solvent would reveal the dynamics of the bond rotations, particularly around the C-O-S-C linkage. This would allow for the exploration of the accessible conformational space and the identification of the most stable conformers in solution. Furthermore, solvation effects can be explicitly studied by analyzing the radial distribution functions of solvent molecules around different parts of the solute. This can reveal how solvent molecules arrange themselves around the polar sulfonate group and the less polar aromatic rings, which in turn affects the molecule's reactivity.

Quantum Chemical Calculations for Thermodynamic and Kinetic Parameters of Reactions

Quantum chemical calculations are invaluable for studying the mechanisms of reactions involving this compound. By mapping the potential energy surface for a given reaction, key stationary points—reactants, products, intermediates, and transition states—can be identified and their energies calculated.

Table 3: Representative Calculated Thermodynamic and Kinetic Parameters for a Hypothetical Reaction (e.g., Hydrolysis) (Note: These are representative values and would vary significantly with the specific reaction and conditions.)

| Parameter | Value (kcal/mol) |

| Activation Energy (ΔE‡) | +22.5 |

| Enthalpy of Reaction (ΔH) | -15.0 |

| Gibbs Free Energy of Reaction (ΔG) | -12.5 |

Future Research Directions and Emerging Applications in the Chemical Sciences

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemistry is a paramount goal in modern synthetic organic chemistry. unibo.it Future research will undoubtedly focus on developing environmentally benign and efficient methods for the synthesis of (4-Bromophenyl) 4-methylbenzenesulfonate (B104242) and its derivatives. Key areas of exploration will include the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions.

Current synthetic routes often rely on traditional methods that may involve hazardous reagents and generate significant waste. To address these challenges, researchers are expected to investigate alternative synthetic strategies. These may include enzymatic catalysis, which offers high selectivity under mild conditions, and flow chemistry, which can provide enhanced safety, scalability, and control over reaction parameters. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, will also be a priority to minimize purification steps and reduce solvent usage.

| Synthetic Approach | Potential Advantages |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, reduced waste |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control |

| One-Pot Synthesis | Reduced purification steps, minimized solvent usage |

Exploration of New Catalytic Systems for Transformations Involving (4-Bromophenyl) 4-methylbenzenesulfonate

The presence of a bromine atom on the phenyl ring of this compound makes it an excellent substrate for a wide range of transition metal-catalyzed cross-coupling reactions. mdpi-res.com These reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. Future research will focus on the development of novel and more efficient catalytic systems to expand the synthetic utility of this compound.

A significant area of interest will be the use of earth-abundant and non-toxic metals as catalysts, such as iron, copper, and nickel, as alternatives to precious metals like palladium. nih.gov The design of new ligands that can enhance the activity and selectivity of these catalysts will also be a key research direction. Furthermore, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is crucial for creating more sustainable chemical processes. researchgate.net The exploration of photocatalysis, which utilizes light energy to drive chemical reactions, also presents a promising avenue for activating the C-Br bond in this compound under mild conditions.

| Catalytic System | Research Focus |

| Earth-Abundant Metals | Development of iron, copper, and nickel-based catalysts |

| Ligand Design | Synthesis of novel ligands to enhance catalyst performance |

| Heterogeneous Catalysis | Creation of recyclable catalysts for sustainable processes |

| Photocatalysis | Light-driven activation of the C-Br bond |

Advanced Mechanistic Insights via Combined Experimental and Computational Approaches

A deep understanding of reaction mechanisms is essential for the rational design of new synthetic methods and catalysts. Future research will increasingly rely on a synergistic combination of experimental and computational techniques to elucidate the intricate details of reactions involving this compound. researchgate.net

In-situ spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, will be employed to monitor reactions in real-time and identify transient intermediates. Kinetic studies will provide valuable data on reaction rates and the factors that influence them. These experimental findings will be complemented by high-level computational studies, such as Density Functional Theory (DFT) calculations. nih.govijcce.ac.ir DFT can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states, providing a detailed picture of the reaction mechanism at the molecular level. researchgate.net This combined approach will enable researchers to optimize reaction conditions and design more efficient and selective transformations.

| Technique | Contribution to Mechanistic Understanding |

| In-situ Spectroscopy (NMR, IR) | Real-time reaction monitoring and identification of intermediates |

| Kinetic Studies | Determination of reaction rates and influencing factors |

| Density Functional Theory (DFT) | Modeling of reaction pathways and prediction of transition states |

Design of Next-Generation Organic Reagents and Building Blocks

This compound is a valuable building block for the synthesis of a wide array of functional organic molecules. hilarispublisher.comresearchgate.net Its bifunctional nature allows for sequential or orthogonal modifications, enabling the construction of complex molecular architectures. Future research will focus on leveraging this versatility to design and synthesize next-generation organic reagents and building blocks with tailored properties.

By exploiting the reactivity of the C-Br bond and the tosylate leaving group, researchers can introduce a variety of functional groups and molecular scaffolds. This will lead to the creation of novel compounds with potential applications in medicinal chemistry, materials science, and agrochemicals. For example, this compound can serve as a precursor for the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and biologically active compounds. The ability to precisely control the three-dimensional structure of these molecules will be a key factor in achieving the desired functionalities. csmres.co.uk

| Application Area | Potential Contributions of this compound |

| Medicinal Chemistry | Synthesis of novel drug candidates and biologically active probes |

| Materials Science | Development of advanced materials such as liquid crystals and OLEDs |

| Agrochemicals | Creation of new pesticides and herbicides with improved efficacy |

Q & A

What are the standard synthetic protocols for (4-Bromophenyl) 4-methylbenzenesulfonate, and how are intermediates characterized?

Basic Research Focus

The synthesis typically involves nucleophilic substitution or esterification reactions. For example, tosylate derivatives are prepared by reacting 4-bromophenol with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key intermediates, such as tert-butyl-protected pyrrolidine derivatives, are purified via column chromatography (SiO₂, 10–20% MeOH/CHCl₃) and characterized using -NMR and -NMR to confirm regiochemistry and purity. Crystallization from CH₂Cl₂/t-BuOMe is often employed to isolate enantiomerically pure forms .

What crystallographic parameters and refinement methods are used to resolve the structure of this compound derivatives?

Basic Research Focus

Crystal structures are determined using single-crystal X-ray diffraction. For example, monoclinic systems (space group ) with unit cell parameters are refined via SHELXL-2018 and SHELXS-2014, leveraging full-matrix least-squares methods. Hydrogen bonding and torsion angles (e.g., C14–C15–C16–C17 = ) are analyzed to confirm molecular conformation .

How do polymorphic forms of this compound derivatives influence mechanical properties?

Advanced Research Focus

Polymorphs exhibit starkly different mechanical behaviors (e.g., plastic, elastic, or brittle responses) due to variations in crystal packing. For instance, reversible bending in one polymorph arises from slip planes in the lattice, while irreversible fracture in another stems from rigid hydrogen-bonded networks. Researchers employ nanoindentation and X-ray topography to correlate mechanical properties with crystallographic orientation .

How is this compound utilized in chiral drug intermediate synthesis?

Advanced Research Focus

The compound serves as a chiral building block in pharmaceuticals. For example, enantiopure pyrrolizinium tosylates (e.g., (1R)-1-(4-Bromophenyl)-1-hydroxyoctahydropyrrolizin-4-ium 4-methylbenzenesulfonate) are synthesized via stereoselective cyclization. Optical rotation () and chiral HPLC validate enantiomeric excess, while docking studies assess biological target compatibility .

How can researchers resolve contradictions in spectroscopic or crystallographic data during analysis?

Advanced Research Focus

Contradictions may arise from solvent effects, impurities, or twinning. For crystallographic discrepancies, iterative refinement using SHELX (e.g., SHELXL-2018) with high-resolution data () and validation tools like OLEX2 is critical. Spectroscopic conflicts (e.g., -NMR splitting) are addressed via variable-temperature NMR or computational modeling (DFT) to distinguish between dynamic effects and structural anomalies .

What role does the sulfonate group play in modulating biological activity?

Advanced Research Focus

The sulfonate moiety enhances solubility and binding affinity to serine proteases. Structure-activity relationship (SAR) studies show that substituents at the 4-bromophenyl group (e.g., methyl or nitro groups) alter inhibitory potency. Enzyme assays (IC₅₀ determination) and molecular dynamics simulations are used to optimize interactions with active sites .

How are computational methods integrated into the study of this compound derivatives?

Advanced Research Focus

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electronic properties, while molecular docking (AutoDock Vina) evaluates binding modes. QSAR models correlate substituent effects (e.g., Hammett σ constants) with biological activity. These methods guide synthetic prioritization and reduce experimental trial-and-error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.